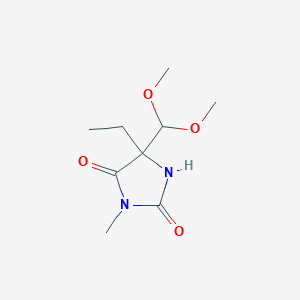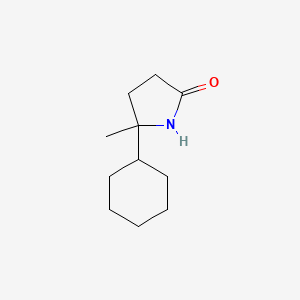
5-Cyclohexyl-5-methyl-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-5-methyl-2-pyrrolidinone: is a chemical compound with the molecular formula C₁₁H₁₉NO. It belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by a cyclohexyl and a methyl group attached to the pyrrolidinone ring. Pyrrolidinones are known for their versatile biological activities and are used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-5-methyl-2-pyrrolidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylmethylamine with methyl acrylate, followed by cyclization under acidic conditions to form the pyrrolidinone ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Cyclohexyl-5-methyl-2-pyrrolidinone can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidinones.
Scientific Research Applications
Chemistry: 5-Cyclohexyl-5-methyl-2-pyrrolidinone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections and cancer. Its derivatives are investigated for their pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-5-methyl-2-pyrrolidinone involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
2-Pyrrolidinone: A simpler analog with a similar lactam structure but without the cyclohexyl and methyl groups.
5-Methyl-2-pyrrolidinone: Similar to 5-Cyclohexyl-5-methyl-2-pyrrolidinone but lacks the cyclohexyl group.
Uniqueness: this compound is unique due to the presence of both cyclohexyl and methyl groups, which confer distinct physicochemical properties and biological activities. These structural features enhance its potential as a versatile scaffold in drug design and development .
Properties
CAS No. |
6139-31-7 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
5-cyclohexyl-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO/c1-11(8-7-10(13)12-11)9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,12,13) |
InChI Key |
MOZWSOGYOUQJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)N1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


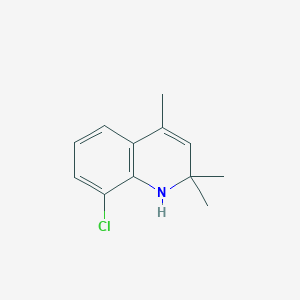
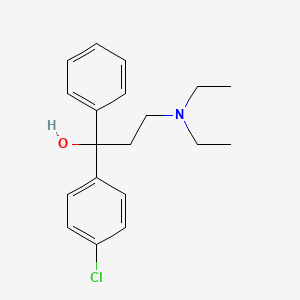

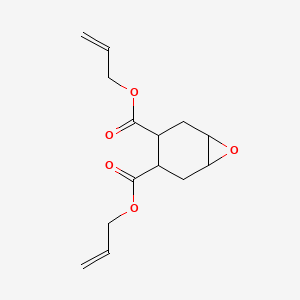
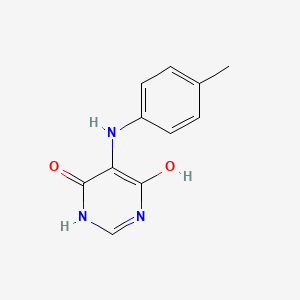
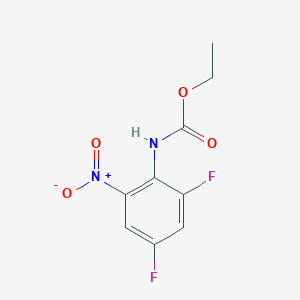
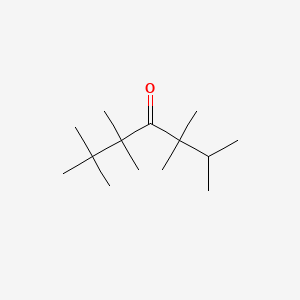
![[(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile](/img/structure/B14732813.png)

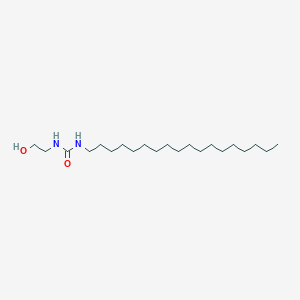
![2'H,6'H-Spiro[1,3-dioxolane-2,1'-pyrido[1,2-b]isoquinoline]](/img/structure/B14732827.png)


